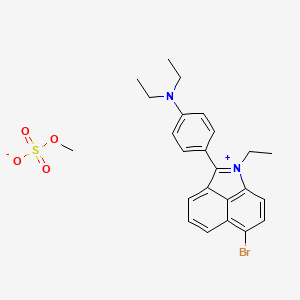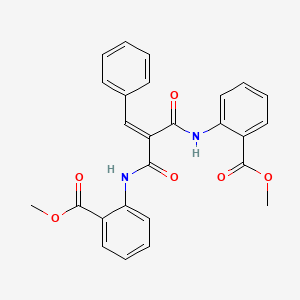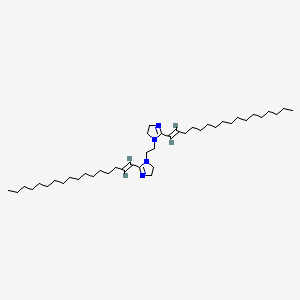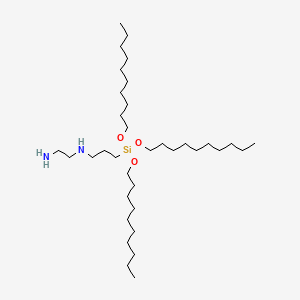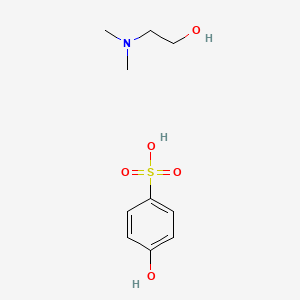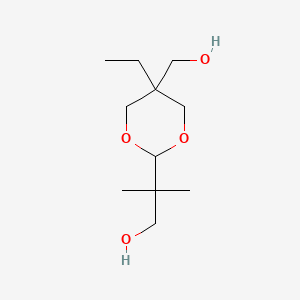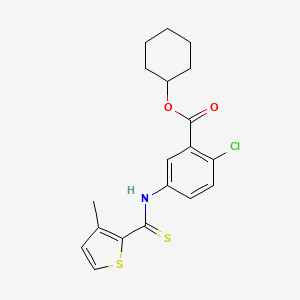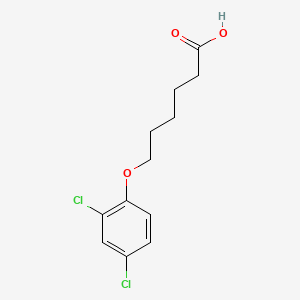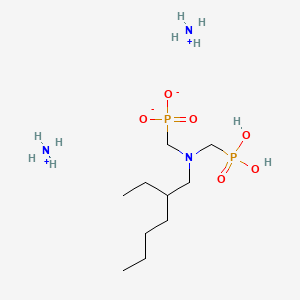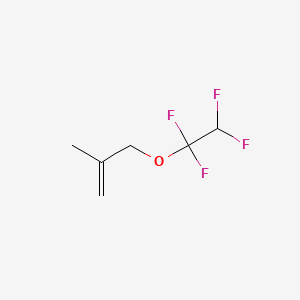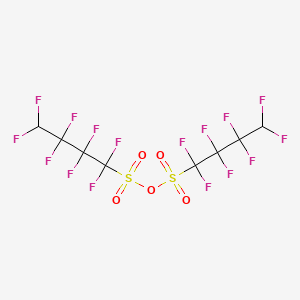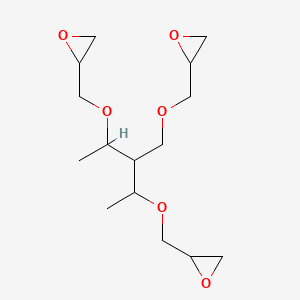
2,4-(Oxiranylmethoxy)-3-((oxiranylmethoxy)methyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely recognized for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications across different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
β-cyclodextrin is synthesized through the enzymatic conversion of starch. The enzyme cycloglycosyltransferase (CGTase), obtained from microorganisms such as Bacillus circulans, Paenibacillus macerans, or recombinant Bacillus licheniformis strain SJ1608, acts on partially hydrolyzed starch to produce β-cyclodextrin . The reaction typically occurs under controlled conditions of temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of β-cyclodextrin involves large-scale fermentation processes using the aforementioned microorganisms. The process includes steps such as fermentation, enzyme treatment, purification, and crystallization to obtain high-purity β-cyclodextrin suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
β-cyclodextrin undergoes several types of chemical reactions, including:
Oxidation: β-cyclodextrin can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the functional groups on β-cyclodextrin.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, enhancing its inclusion complex formation capabilities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include various β-cyclodextrin derivatives with enhanced solubility, stability, and complexation abilities. These derivatives are tailored for specific applications in pharmaceuticals, food, and cosmetics.
Scientific Research Applications
β-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug stability and control release rates.
Industry: Applied in the food industry as a stabilizer and flavor enhancer, and in cosmetics for its ability to encapsulate active ingredients and improve product stability
Mechanism of Action
The mechanism by which β-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of β-cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique structure allows β-cyclodextrin to enhance the solubility, stability, and bioavailability of guest molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to β-cyclodextrin include α-cyclodextrin and γ-cyclodextrin, which consist of six and eight D-glucopyranosyl units, respectively .
Comparison
α-Cyclodextrin: Has a smaller cavity size compared to β-cyclodextrin, making it suitable for smaller guest molecules.
γ-Cyclodextrin: Has a larger cavity size, accommodating larger guest molecules but with lower complexation efficiency compared to β-cyclodextrin.
β-cyclodextrin is unique in its balance of cavity size and complexation efficiency, making it the most versatile among the cyclodextrins for a wide range of applications .
Properties
CAS No. |
83487-97-2 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)-2-[1-(oxiran-2-ylmethoxy)ethyl]butoxy]methyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1-10(17-4-13-7-20-13)15(9-16-3-12-6-19-12)11(2)18-5-14-8-21-14/h10-15H,3-9H2,1-2H3 |
InChI Key |
LUBVNKVHXJEUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(COCC1CO1)C(C)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
